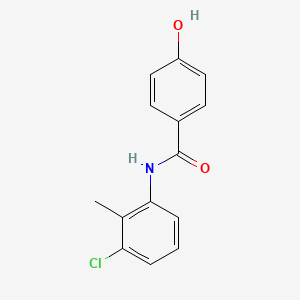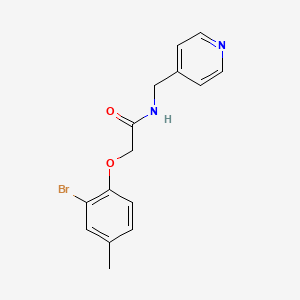
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone, also known as BTCH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BTCH is a chalcone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For instance, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to have various biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells exposed to oxidative stress. Moreover, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various diseases. However, there are also some limitations to using 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, the mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone. One area of interest is the development of more potent derivatives of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in more detail, which can provide insights into its biological activities. Moreover, the potential use of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in combination with other drugs for the treatment of various diseases should be explored. Finally, the evaluation of the safety and toxicity of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in animal models is necessary before it can be considered for clinical use.
Conclusion:
In conclusion, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone have been discussed in this paper. Further research on 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is necessary to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone involves the reaction of 2,2,2-trifluoroacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation reaction to form the chalcone derivative. The yield of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also possesses antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
1-[(3E)-3-benzylidene-2-hydroxycyclohexen-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19)9-10-5-2-1-3-6-10/h1-3,5-6,9,19H,4,7-8H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHVQBADUOBMR-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=C(C1)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=C(C1)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5644412.png)
![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-[3-(methylthio)phenyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5644427.png)
![(3R*,4S*)-1-[(1-methyl-1H-indol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5644439.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5644469.png)
![3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5644476.png)
![1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5644489.png)
![5-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644494.png)
![2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
![2-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5644503.png)